(2R,3R,4R)-Rel-2,3-dimethyl-piperidine-4-carboxylic acid methyl ester
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Overview
Description
Methyl 2,3-dimethylpiperidine-4-carboxylate: is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dimethylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired ester .
Industrial Production Methods: Industrial production of methyl 2,3-dimethylpiperidine-4-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2,3-dimethylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3,3-dimethylpiperidine-4-carboxylate
- Methyl 2,2-dimethylpiperidine-4-carboxylate
- Methyl 2,3-dimethylpyrrolidine-4-carboxylate
Uniqueness: Methyl 2,3-dimethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2,3-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
FNIZSZIOMCNXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCC1C(=O)OC)C |
Origin of Product |
United States |
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